![molecular formula C13H18O2S B14196900 1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene CAS No. 918341-07-8](/img/structure/B14196900.png)
1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a methanesulfonyl ethenyl group.
Métodos De Preparación
The synthesis of 1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by the electron-donating tert-butyl group
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can participate in nucleophilic substitution reactions, while the ethenyl group can undergo addition reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene can be compared with similar compounds such as:
tert-Butylbenzene: Lacks the methanesulfonyl ethenyl group, making it less reactive in certain chemical reactions.
Methanesulfonylbenzene: Lacks the tert-butyl group, affecting its electron-donating properties and reactivity.
Ethenylbenzene: Lacks both the tert-butyl and methanesulfonyl groups, resulting in different chemical behavior.
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
918341-07-8 |
|---|---|
Fórmula molecular |
C13H18O2S |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(2-methylsulfonylethenyl)benzene |
InChI |
InChI=1S/C13H18O2S/c1-13(2,3)12-7-5-11(6-8-12)9-10-16(4,14)15/h5-10H,1-4H3 |
Clave InChI |
VJSOKQCDQQGYBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


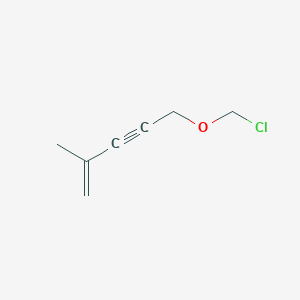



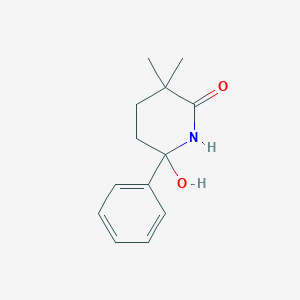
![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)

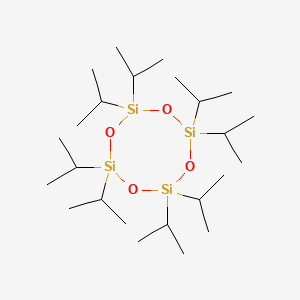
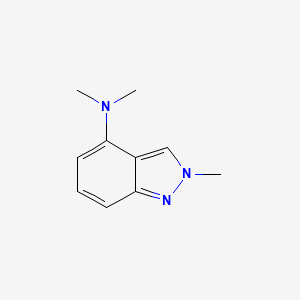
![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)
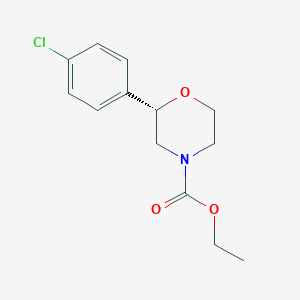
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)

